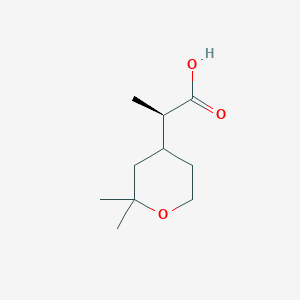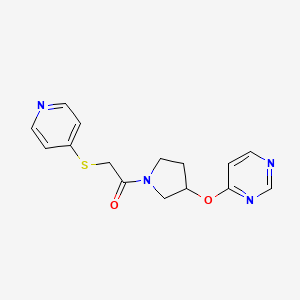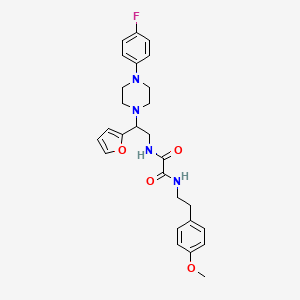![molecular formula C14H15N5O2S B2500988 3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide CAS No. 2034201-80-2](/img/structure/B2500988.png)
3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide is a synthetic compound known for its diverse applications in various scientific fields. Structurally, this compound consists of multiple fused rings and functional groups, contributing to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions These may include cyclization reactions, amidation, and functional group modifications The starting materials often involve substituted pyrimidines and thieno compounds, which undergo cyclization to form the fused thieno[2,3-d]pyrimidine core
Industrial Production Methods
Industrial production of this compound may involve optimized routes that minimize steps and enhance yield. Techniques such as continuous flow chemistry or solid-phase synthesis could be employed to scale up production efficiently.
化学反応の分析
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation reactions, especially at the thieno and pyrazole rings.
Reduction: Reduction reactions may target specific functional groups, such as ketones within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitutions or nucleophiles like amines and alcohols.
Major Products Formed
The major products formed depend on the reaction type and conditions. For instance, oxidation might introduce additional carbonyl groups, while reduction could produce alcohols or amines. Substitution reactions often result in functionalized aromatic derivatives.
科学的研究の応用
3,5-Dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide is used in:
Chemistry: As a precursor in organic synthesis and a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for therapeutic potential in various diseases due to its unique structure.
Industry: Used in the production of advanced materials and specialized chemicals.
作用機序
The compound exerts its effects through specific interactions with molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: It may inhibit enzyme activity, block receptor binding, or modulate signaling pathways, leading to altered cellular responses.
類似化合物との比較
Similar Compounds
3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-2-yl)ethyl)-1H-pyrazole-4-carboxamide
3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide
Highlighting Uniqueness
Compared to similar compounds, 3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide features distinct structural motifs that influence its reactivity and binding properties, making it uniquely suited for specific scientific and industrial applications.
特性
IUPAC Name |
3,5-dimethyl-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c1-8-11(9(2)18-17-8)12(20)15-4-5-19-7-16-13-10(14(19)21)3-6-22-13/h3,6-7H,4-5H2,1-2H3,(H,15,20)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEMYQKGSTUKNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)NCCN2C=NC3=C(C2=O)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B2500905.png)


![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B2500909.png)


![N-cyclopentyl-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2500912.png)
![2,4,7-Trimethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2500915.png)



![1-allyl-2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2500921.png)

![2-Fluoro-3-methyl-N-[(E)-2-phenylethenyl]sulfonylbut-2-enamide](/img/structure/B2500924.png)
